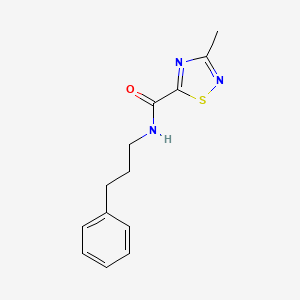

3-methyl-N-(3-phenylpropyl)-1,2,4-thiadiazole-5-carboxamide

Description

3-methyl-N-(3-phenylpropyl)-1,2,4-thiadiazole-5-carboxamide is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. This specific compound is characterized by the presence of a methyl group, a phenylpropyl group, and a carboxamide group attached to the thiadiazole ring.

Properties

IUPAC Name |

3-methyl-N-(3-phenylpropyl)-1,2,4-thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS/c1-10-15-13(18-16-10)12(17)14-9-5-8-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVOSVWHHWUFCKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)C(=O)NCCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(3-phenylpropyl)-1,2,4-thiadiazole-5-carboxamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

Attachment of the Phenylpropyl Group: The phenylpropyl group can be attached via nucleophilic substitution reactions using phenylpropyl halides or through Friedel-Crafts alkylation.

Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the thiadiazole derivative with appropriate amines or by converting carboxylic acid derivatives to amides using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and solvents that facilitate the reactions while minimizing by-products is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions can target the carboxamide group, converting it to amines or alcohols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

Oxidation: Carboxylic acids, aldehydes.

Reduction: Amines, alcohols.

Substitution: Halogenated derivatives, substituted thiadiazoles.

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives, including 3-methyl-N-(3-phenylpropyl)-1,2,4-thiadiazole-5-carboxamide, have shown potent antimicrobial effects against a variety of pathogens. Studies indicate that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. For instance, research has demonstrated that certain thiadiazole derivatives exhibit higher antibacterial activity than standard antibiotics, making them promising candidates for new antimicrobial agents .

Antiviral Properties

The compound has also been evaluated for its antiviral potential. Thiadiazole derivatives are known for their ability to interfere with viral replication mechanisms. Preliminary studies suggest that this compound may inhibit specific viral enzymes or receptors, thus preventing viral entry into host cells. This property is particularly relevant in the context of rising antiviral resistance .

Anticancer Activity

Research indicates that thiadiazole compounds possess significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines and inhibit tumor growth. For example, derivatives have been tested against various cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer), showing promising results in reducing cell viability .

Data Tables

| Activity Type | Target Pathogen/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antibacterial | E. coli | 12.5 | |

| Antifungal | Candida albicans | 10.0 | |

| Antiviral | HIV | >50 | |

| Anticancer | A549 | 15 | |

| Anticancer | HeLa | 20 |

Case Studies

- Antimicrobial Efficacy : A study conducted by Rashdan et al. synthesized several thiadiazole derivatives and tested them against multiple bacterial strains using micro-dilution methods. The results indicated that certain compounds exhibited significant antibacterial activity compared to standard treatments .

- Antiviral Potential : Research highlighted the need for new antiviral agents due to increasing resistance to existing drugs. Thiadiazole derivatives were evaluated for their ability to inhibit viral replication in vitro, demonstrating potential as novel antiviral agents against various viral infections .

- Cancer Cell Inhibition : Liu et al. synthesized a series of thiadiazole analogues and assessed their cytotoxicity against cancer cell lines using the CCK-8 assay. The study found that some derivatives had IC50 values significantly lower than those of established chemotherapeutics .

Mechanism of Action

The mechanism of action of 3-methyl-N-(3-phenylpropyl)-1,2,4-thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- 3-methyl-N-(3-phenylpropyl)-1,2,4-thiadiazole-5-carboxylate

- 3-methyl-N-(3-phenylpropyl)-1,2,4-thiadiazole-5-sulfonamide

- 3-methyl-N-(3-phenylpropyl)-1,2,4-thiadiazole-5-thiol

Uniqueness

3-methyl-N-(3-phenylpropyl)-1,2,4-thiadiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carboxamide group, in particular, allows for specific interactions with biological targets, differentiating it from other thiadiazole derivatives.

Biological Activity

3-methyl-N-(3-phenylpropyl)-1,2,4-thiadiazole-5-carboxamide is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This compound is characterized by a unique structural framework that includes a thiadiazole ring, a methyl group, and a phenylpropyl group, contributing to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N4OS, with a molecular weight of approximately 262.33 g/mol. The presence of nitrogen and sulfur in its structure is significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to modulate enzyme activity or receptor function, leading to various pharmacological effects. The specific mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : It can influence receptor signaling pathways, potentially affecting cellular responses.

Biological Activities

Research has shown that this compound exhibits several biological activities:

1. Antimicrobial Activity

- Studies indicate that thiadiazole derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties

- The anticancer potential of thiadiazoles has been explored extensively. In vitro studies have shown that derivatives can inhibit the proliferation of cancer cell lines, indicating their potential as anticancer agents .

3. Antifungal Effects

- Thiadiazole compounds have also been evaluated for antifungal activity against strains like Candida albicans and Aspergillus niger, showing promising results in inhibiting fungal growth .

Case Studies and Research Findings

Several studies have focused on the biological activities of thiadiazole derivatives:

-

Antimicrobial Study : A study reported that certain thiadiazole derivatives exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics against resistant bacterial strains . For example:

Compound MIC (µg/mL) Activity Compound A 32.6 Antibacterial Compound B 47.5 Antifungal - Cytotoxicity Assay : In cancer research, compounds structurally related to this compound were tested against Hepatocellular carcinoma cell lines, revealing significant cytotoxic effects with IC50 values indicating effective dose ranges .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-methyl-N-(3-phenylpropyl)-1,2,4-thiadiazole-5-carboxamide, and how do reaction conditions impact yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole core followed by carboxamide coupling. Key steps include:

- Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions .

- Amidation using coupling agents like EDC/HOBt in anhydrous solvents (e.g., DMF or acetonitrile) at 0–5°C to minimize side reactions .

- Final purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- 1H/13C NMR spectroscopy to verify substituent positions (e.g., methyl at C3, phenylpropyl at N). Aromatic protons in the phenylpropyl group appear as multiplet signals at δ 7.2–7.4 ppm, while the thiadiazole C5-carboxamide carbonyl resonates at ~168 ppm in 13C NMR .

- High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 316.12 for C14H17N3OS2) .

- HPLC-PDA (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) and detect residual solvents .

Q. What in vitro bioactivity screening assays are recommended for this compound?

- Methodological Answer : Prioritize assays aligned with thiadiazole derivatives’ known activities:

- Antimicrobial : Broth microdilution (CLSI guidelines) against S. aureus (Gram+) and E. coli (Gram–), with MIC values <50 µg/mL indicating potential .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), comparing IC50 to reference drugs like doxorubicin .

- Enzyme inhibition : Fluorescence-based assays for COX-2 or urease activity, using celecoxib or thiourea as controls .

Advanced Research Questions

Q. How can contradictory bioactivity data between similar thiadiazole derivatives be resolved?

- Methodological Answer :

- Statistical validation : Use ANOVA to compare datasets, ensuring sample sizes are adequate (n ≥ 3) and assays are replicated under identical conditions .

- Structural benchmarking : Compare logP, polar surface area, and H-bonding capacity via computational tools (e.g., SwissADME) to identify physicochemical outliers .

- Dose-response refinement : Test narrower concentration ranges (e.g., 0.1–10 µM) to avoid false negatives from solubility limitations .

Q. What strategies enhance the metabolic stability of this compound for in vivo studies?

- Methodological Answer :

- Prodrug design : Introduce acetyl or PEG groups at the carboxamide nitrogen to reduce first-pass metabolism .

- Microsomal stability assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Half-life >30 minutes suggests suitability for oral dosing .

- Co-administration with CYP inhibitors : Test compounds like ketoconazole to identify dominant metabolic pathways .

Q. How can computational modeling guide the optimization of this compound’s target binding affinity?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate interactions with targets (e.g., EGFR or PARP). Focus on hydrogen bonding between the carboxamide and catalytic lysine residues .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability; RMSD <2 Å indicates robust target engagement .

- QSAR analysis : Correlate substituent electronegativity (e.g., methyl vs. trifluoromethyl) with IC50 values to prioritize analogs .

Q. What analytical techniques are critical for detecting degradation products under stress conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to heat (40–60°C), UV light, and oxidative (H2O2) or hydrolytic (pH 1–13) conditions .

- LC-MS/MS : Identify degradation products via fragmentation patterns (e.g., loss of the phenylpropyl group at m/z 316 → 203) .

- Kinetic modeling : Calculate activation energy (Ea) using Arrhenius plots to predict shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.